[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Description
[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine is a fluorinated aromatic amine with the molecular formula C₁₀H₁₁F₂NO₂ and a molecular weight of 215.197 g/mol . It features a 3,5-difluoro-substituted phenyl ring and an oxetane-3-yloxy group, which contributes to its unique physicochemical properties. Key data include a density of 1.3±0.1 g/cm³, boiling point of 316.0±42.0 °C, and a low calculated LogP (0.09), indicating moderate lipophilicity . The compound’s CAS number is 1349719-21-6, and it is identified by the MDL number MFCD20233041 .
Its structural features—fluorine atoms for metabolic stability and the strained oxetane ring for enhanced reactivity—make it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
[3,5-difluoro-4-(oxetan-3-yloxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-8-1-6(3-13)2-9(12)10(8)15-7-4-14-5-7/h1-2,7H,3-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTKPZHLOBSEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2F)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine typically involves the reaction of 3,5-difluorophenol with oxetane-3-carboxylic acid, followed by amination . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize automated systems for precise control of reaction conditions and efficient scaling up of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxetane derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated and oxetane-containing molecules on biological systems. It serves as a model compound for understanding the interactions of such structures with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and fluorine atoms play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition or activation of target enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethyl-Substituted Analogs
[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine (Ref: 10-F070658) shares the oxetane-3-yloxy group but replaces the 3,5-difluoro substituents with a trifluoromethyl (CF₃) group at the 3-position .
Methanol vs. Methanamine Derivatives
(3,5-Difluoro-4-(trifluoromethyl)phenyl)methanol (Ref: 10-F761354) replaces the methanamine group with a hydroxyl (-OH) group . The hydroxyl group increases polarity, reducing LogP compared to the methanamine derivative. However, the -OH group may limit blood-brain barrier penetration, whereas the methanamine’s primary amine enables salt formation (e.g., hydrochloride) for improved solubility in drug formulations.
Oxetane vs. Oxane Ethers
[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine (CAS: 959579-64-7) substitutes the oxetane ring with a tetrahydropyran (oxane) group . However, oxetanes are increasingly favored in medicinal chemistry for their metabolic stability and ability to modulate solubility profiles.
Ethoxy- and Methoxy-Substituted Phenethylamines
2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine (CAS: 39201-82-6) features ethoxy and methoxy substituents instead of fluorine and oxetane . These electron-donating groups increase LogP (2.304 ) and aromatic ring electron density, contrasting sharply with the electron-withdrawing fluorine atoms in the main compound. The extended ethylamine chain may enhance interactions with aminergic receptors (e.g., serotonin receptors), as seen in psychedelic phenethylamines.
Comparative Data Table
*Inferred values based on substituent effects.
Research Findings and Implications
- Fluorine Substitution : The 3,5-difluoro pattern enhances electrophilicity and resistance to oxidative metabolism, making the compound suitable for targeting enzymes like kinases .
- Oxetane vs.
- Discontinued Status : The discontinuation of this compound may reflect synthesis challenges (e.g., oxetane ring installation) or preference for analogs with better solubility (e.g., carboxylic acid derivatives like 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid , CAS: 1349717-87-8) .
Biological Activity
[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine is a synthetic compound that has garnered attention in biological research due to its unique structural features, including the presence of fluorine atoms and an oxetane ring. These characteristics contribute to its potential applications in medicinal chemistry and biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and fluorine substituents influence the compound's binding affinity and specificity, making it a candidate for drug development targeting various biological pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives related to this compound. For instance, compounds synthesized from similar frameworks have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to standard antibiotics, indicating potential therapeutic applications .
| Compound | MIC (μM) | Target Organisms |
|---|---|---|
| 9a | 57.73 | Mycobacterium tuberculosis |
| 9b | 12.23 | Mycobacterium tuberculosis |
| 9c | 6.68 | Mycobacterium tuberculosis |
| 9f | 6.81 | Mycobacterium tuberculosis |
Case Studies
- Antitubercular Activity: A series of derivatives based on the oxetane structure showed promising results against Mycobacterium tuberculosis. Notably, compound 9b exhibited an MIC of 12.23 μM, which was two times more potent than the reference drug pyrazinamide .
- Structure-Activity Relationship (SAR): The SAR studies indicated that modifications on the benzyloxy group significantly influenced the biological activity of these compounds. For example, substitution with a chlorobenzyloxy group increased activity significantly compared to unsubstituted analogs .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to assess the biological activity of this compound against similar compounds lacking the oxetane ring or fluorine substituents.
| Compound Comparison | Unique Features | Biological Activity |
|---|---|---|
| [3,5-Difluoro-4-(methoxy)phenyl]methanamine | Lacks oxetane ring | Reduced stability and reactivity |
| [3,5-Difluoro-4-(ethoxy)phenyl]methanamine | Lacks oxetane ring | Lower binding affinity |
| [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine | Contains trifluoromethyl group | Enhanced metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
